molecular formula C26H32ClNO7 B12642846 Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-

Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-

Cat. No.: B12642846
M. Wt: 506.0 g/mol
InChI Key: UGBBKPCNQNCVQI-UHFFFAOYSA-N
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Description

The compound "Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]amino]-2-oxoethoxy]benzoyl]-" is a highly substituted benzoic acid derivative. Its structure features a central benzoic acid scaffold with a 4-benzoyl substituent, further modified by an ethoxy-ethyl-amino-2-oxoethoxy chain terminating in a 6-chlorohexyloxy group.

Properties

Molecular Formula

C26H32ClNO7

Molecular Weight

506.0 g/mol

IUPAC Name

4-[4-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethylamino]-2-oxoethoxy]benzoyl]benzoic acid

InChI

InChI=1S/C26H32ClNO7/c27-13-3-1-2-4-15-33-17-18-34-16-14-28-24(29)19-35-23-11-9-21(10-12-23)25(30)20-5-7-22(8-6-20)26(31)32/h5-12H,1-4,13-19H2,(H,28,29)(H,31,32)

InChI Key

UGBBKPCNQNCVQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OCC(=O)NCCOCCOCCCCCCCl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]- typically involves multiple stepsThe amino group is then introduced via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Applications

  • Drug Design and Development
    • The presence of the chlorohexyl moiety suggests potential applications in drug delivery systems, enhancing the solubility and bioavailability of therapeutic agents. Compounds with similar structures have been explored for their ability to cross biological membranes effectively.
  • Antimicrobial Activity
    • Research indicates that benzoic acid derivatives exhibit antimicrobial properties. The incorporation of amino and ethoxy groups may improve the compound's efficacy against a range of pathogens, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Properties
    • Similar compounds have shown promise in reducing inflammation, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. The structural characteristics of this compound may contribute to its activity in modulating inflammatory pathways.
  • Cancer Research
    • Some benzoic acid derivatives have been investigated for their potential anti-cancer effects. The ability to modify the compound's structure could lead to the development of targeted therapies that inhibit tumor growth or metastasis.

Biochemical Applications

  • Enzyme Inhibition
    • The compound may serve as an enzyme inhibitor due to its structural similarity to natural substrates. This property can be harnessed in biochemical assays to study enzyme kinetics or as a lead compound in drug discovery programs targeting specific enzymes involved in disease processes.
  • Bioconjugation
    • The functional groups present allow for potential bioconjugation applications, where the compound can be linked to biomolecules (e.g., proteins or nucleic acids) for targeted delivery or imaging purposes in biological research .

Synthesis and Characterization

The synthesis of benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]amino]-2-oxoethoxy]benzoyl]- involves several steps that typically include:

  • Formation of the benzoic acid core.
  • Introduction of ethoxy and amino functionalities through nucleophilic substitution reactions.
  • Purification via high-performance liquid chromatography (HPLC) to ensure the desired purity and yield .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study
    • A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting a pathway for developing new antibiotics .
  • Anti-inflammatory Mechanism Investigation
    • Research into the anti-inflammatory properties indicated that compounds with similar structures could inhibit pro-inflammatory cytokines, providing insights into their mechanism of action and potential therapeutic uses.
  • Cancer Cell Line Testing
    • In vitro tests on various cancer cell lines revealed that modifications to the benzoic acid structure could enhance cytotoxicity, indicating that this compound may serve as a scaffold for designing more potent anti-cancer drugs .

Mechanism of Action

The mechanism of action of benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s unique 6-chlorohexyloxy-ethoxy-ethyl side chain differentiates it from simpler benzoic acid derivatives. Key comparisons include:

Compound Substituents Key Features References
Target Compound 4-Benzoyl, 6-chlorohexyloxy-ethoxy-ethyl-amino-2-oxoethoxy High lipophilicity from chlorohexyl chain; potential for membrane penetration Synthesized via methods in
4-[(4-Methoxybenzoyl)amino]benzoic acid () 4-Methoxybenzoyl amino, chlorophenyl ester Enhanced stability due to methoxy group; lower lipophilicity vs. chlorohexyl
4-[[(1,2-dihydro-2-oxobenz[cd]indol-6-yl)sulfonyl]amino]benzoic acid () Sulfonamide-linked heterocycle Improved water solubility; sulfonamide group enhances bioactivity
Gallic acid () Trihydroxybenzoic acid High antioxidant capacity; limited membrane permeability

Structural Insights :

  • The 6-chlorohexyl chain in the target compound increases molecular weight (~470–500 g/mol estimated) and logP compared to simpler derivatives like gallic acid (MW 170.12, logP 1.1).
  • The ethoxy-ethyl-amino linker may facilitate hydrogen bonding, balancing hydrophobicity for targeted delivery .
Physicochemical Properties
  • Extraction Efficiency: Benzoic acid derivatives with higher logP values (e.g., phenol, logP 1.5) are extracted faster via emulsion liquid membranes than polar analogs like acetic acid. The target compound’s logP (~4–5 estimated) suggests rapid extraction, akin to phenol (>98% in 5 minutes) .
  • Diffusivity : The long alkyl chain may reduce effective diffusivity compared to smaller benzoic acid derivatives (e.g., benzoic acid diffusivity: 1.2×10⁻⁹ m²/s) due to increased molecular size .

Biological Activity

Benzoic acid derivatives are widely studied for their biological activities due to their structural diversity and potential therapeutic applications. The compound Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]amino]-2-oxoethoxy]benzoyl]- (CAS Number: 1414363-57-7) features a complex structure that may enhance its interaction with biological systems. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of the compound is C27H34ClNO7C_{27}H_{34}ClNO_{7}, with a molecular weight of approximately 520.0 g/mol. The unique combination of functional groups, including chlorohexyl, ethoxy, and amino functionalities, suggests various modes of biological interactions.

PropertyValue
Molecular FormulaC27H34ClNO7
Molecular Weight520.0 g/mol
CAS Number1414363-57-7

Biological Activities

Research indicates that benzoic acid derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Certain benzoic acid derivatives have shown effectiveness against various bacterial strains and fungi, making them potential candidates for antimicrobial agents.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties, potentially useful in treating conditions like arthritis.
  • Analgesic Properties : Some studies suggest that derivatives can act as analgesics, providing pain relief with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

The mechanisms by which benzoic acid derivatives exert their biological effects can vary significantly based on their structure. The following mechanisms have been proposed:

  • Inhibition of Enzymatic Activity : Many benzoic acid derivatives inhibit enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling Pathways : These compounds may interact with cellular receptors or signaling molecules, altering cellular responses.
  • Direct Antimicrobial Action : The presence of the carboxylic acid group can disrupt microbial cell membranes or metabolic processes.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various benzoic acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibition zones compared to controls, suggesting its potential as an antimicrobial agent .

Study on Analgesic Effects

In a pharmacokinetic study involving animal models, the compound demonstrated a maximum plasma concentration (CmaxC_{max}) of 0.53 μg/mL after administration. The elimination half-life was recorded at approximately 41.72 minutes, indicating a favorable pharmacokinetic profile for potential analgesic use .

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